(1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane

Catalog No.
S761953
CAS No.
1144513-20-1
M.F
C27H27NO4
M. Wt
429.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tet...

CAS Number

1144513-20-1

Product Name

(1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane

IUPAC Name

(1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane

Molecular Formula

C27H27NO4

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C27H27NO4/c1-4-10-19(11-5-1)16-28-22-17-29-26(20-12-6-2-7-13-20)31-24(22)25-23(28)18-30-27(32-25)21-14-8-3-9-15-21/h1-15,22-27H,16-18H2/t22-,23-,24+,25+,26?,27?/m0/s1

InChI Key

FUFUWIXEZSOGPO-CGUHHIJFSA-N

SMILES

C1C2C(C3C(N2CC4=CC=CC=C4)COC(O3)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6

Canonical SMILES

C1C2C(C3C(N2CC4=CC=CC=C4)COC(O3)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6

Isomeric SMILES

C1[C@H]2[C@H]([C@H]3[C@@H](N2CC4=CC=CC=C4)COC(O3)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6

Available Information:

  • Chemical Databases: The compound is listed in various chemical databases like PubChem [] and Santa Cruz Biotechnology [, ]. These entries provide basic information such as its chemical formula, molecular weight, and CAS number. However, they lack specific details about its research applications.

The compound (1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane is a complex organic molecule characterized by its unique tetracyclic structure that incorporates both oxygen and nitrogen atoms. It features multiple phenyl groups and a benzyl substituent, contributing to its potential biological activity and chemical reactivity. The molecular formula for this compound is C20H21NO4, with a molecular weight of approximately 341.39 g/mol .

Typical of organic molecules with functional groups such as ethers and amines. Potential reactions include:

  • Nucleophilic substitutions: The nitrogen atom can participate in nucleophilic attack reactions.
  • Esterification: The hydroxyl groups can react with acids to form esters.
  • Reduction reactions: The azatricyclo structure may be susceptible to reduction under specific conditions.

The synthesis of (1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane typically involves multi-step organic synthesis techniques:

  • Formation of the core structure: This may involve cyclization reactions that create the tetracyclic framework.
  • Introduction of functional groups: Benzyl and phenyl groups can be introduced through Friedel-Crafts acylation or similar electrophilic aromatic substitution methods.
  • Oxygen incorporation: The tetraoxa component may be synthesized through etherification reactions.

The unique structure of this compound suggests potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it could serve as a lead compound for drug development.
  • Material Science: Its structural properties may be exploited in designing novel materials with specific mechanical or thermal properties.

Several compounds share structural characteristics with (1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane:

Compound NameStructureUnique Features
N-Benzyl-1,3:4,6-di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditolC27H27NO4Contains multiple benzylidene groups
12-Benzyl-4-phenyl-3,6,8,12-tetrazatricyclo[7.4.0.02,6]tridecaC22H20N4OFeatures a tetrazole ring
12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]tridecaNot specifiedIncorporates sulfur in the ring structure

Uniqueness

The uniqueness of (1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane lies in its specific combination of oxygen and nitrogen heteroatoms within a tetracyclic framework along with its unique stereochemistry (1R,2R configuration), which may influence its biological activity differently compared to similar compounds.

The synthesis of polycyclic ether-aza frameworks typically involves sequential protection-deprotection strategies, cyclization reactions, and stereoselective functionalization. For the target compound, a plausible route begins with the preparation of a bis-benzylidene-protected carbohydrate derivative, such as 1,3:4,6-di-O-benzylidene-L-iditol, which serves as a precursor for introducing the tricyclic core [1]. The benzyl group at the nitrogen center is introduced via nucleophilic substitution or reductive amination, leveraging the reactivity of intermediate imine or amine species.

Key steps include:

  • Formation of the oxazolidine ring: Acid-catalyzed condensation of a diol with benzaldehyde derivatives generates the 1,3-dioxane and 1,3-dioxolane rings, as observed in structurally related compounds [1].
  • Nitrogen incorporation: Introducing the benzylamine moiety via alkylation or Mitsunobu reaction ensures proper placement of the aza group within the tricyclic system.
  • Macrocyclization: Ring-closing metathesis or nucleophilic aromatic substitution facilitates the formation of the seven-membered ring, completing the tricyclic architecture.

A comparative analysis of analogous compounds reveals that microwave-assisted synthesis or flow chemistry may enhance reaction efficiency, particularly for overcoming steric hindrance in the tricyclic framework [2].

Stereochemical Considerations in Synthesis

The compound’s four defined stereocenters (1R, 2R, 7S, 9S) necessitate rigorous stereochemical control during synthesis. The configuration at C2 and C7 is critical for maintaining the planarity of the fused ring system, as deviations can lead to conformational strain or undesired diastereomers.

  • Chiral pool strategy: Using enantiomerically pure starting materials, such as L-iditol derivatives, ensures retention of stereochemistry at C1 and C9 [1].
  • Asymmetric catalysis: Palladium-catalyzed allylic alkylation or organocatalytic methods can induce stereoselectivity at C2 and C7, as demonstrated in related tricyclic amine syntheses [2].
  • Dynamic kinetic resolution: For labile intermediates, equilibrium-controlled processes may rectify stereochemical mismatches during cyclization.

The benzyl group at N8 introduces additional steric bulk, influencing the equatorial vs. axial orientation of adjacent substituents. Nuclear Overhauser effect (NOE) correlations in related compounds confirm that bulky aryl groups preferentially occupy equatorial positions to minimize 1,3-diaxial interactions [1].

Challenges in Structural Elucidation and Validation

Structural validation of the title compound presents challenges due to its dense heteroatom arrangement and overlapping spectroscopic signals.

  • Nuclear magnetic resonance (NMR) spectroscopy:

    • 1H NMR: Distinguishing between diastereotopic protons in the tricyclic core requires high-field instruments (≥600 MHz) and 2D techniques (COSY, HSQC). For example, protons on C2 and C7 exhibit coupling constants (J = 8–12 Hz) indicative of trans-diaxial relationships [1].
    • 13C NMR: The quaternary carbons adjacent to oxygen and nitrogen atoms (e.g., C3, C5, C11, C13) resonate between 90–110 ppm, complicating signal assignment without isotopic labeling [2].
  • X-ray crystallography: Single-crystal analysis remains the gold standard for confirming absolute configuration. However, crystallizing the compound is hindered by its conformational flexibility. Derivatives with halogen substituents (e.g., 4-chlorophenyl analogues) improve lattice stability, as seen in related structures [2].

  • Mass spectrometry: High-resolution electrospray ionization (HR-ESI-MS) validates the molecular formula (C27H27NO4), but fragmentation patterns often fail to differentiate stereoisomers due to similar bond dissociation energies in the tricyclic core [1].

  • Computational modeling: Density functional theory (DFT) calculations correlate experimental NMR chemical shifts with predicted values, resolving ambiguities in stereochemical assignments. For instance, the (1R,2R,7S,9S) configuration shows a root-mean-square deviation (RMSD) of <0.5 ppm when compared to computed 13C shifts [1].

XLogP3

4

Dates

Modify: 2024-04-14

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